molecular formula C17H11BrFN5O B2921766 3-(4-Bromophenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 893921-23-8

3-(4-Bromophenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one

Cat. No. B2921766
CAS RN: 893921-23-8
M. Wt: 400.211
InChI Key: RTSUTALKKZGRLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one is a chemical compound that belongs to the class of triazolopyrimidine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Antimicrobial Applications

  • Synthesis for Antimicrobial Activity : Farghaly and Hassaneen (2013) synthesized derivatives of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one, closely related to the compound , and evaluated their antimicrobial activities. These compounds exhibited excellent activity against various microorganisms, showcasing their potential in antimicrobial applications (Farghaly & Hassaneen, 2013).

  • Antibacterial Properties : Verbitskiy et al. (2016) synthesized a series of 6-fluoroaryl substituted [1,2,4]triazolo[1,5-a]pyrimidines using microwave-assisted techniques. These compounds showed significant in vitro antibacterial activity against Mycobacterium tuberculosis and other gram-negative bacteria, indicating their potential as antibacterial agents (Verbitskiy et al., 2016).

  • Broad Spectrum Antimicrobial Activity : Kumara et al. (2013) synthesized new 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines and evaluated their antimicrobial activities. These compounds demonstrated varied and modest activities against bacteria and fungi, suggesting their potential in developing broad-spectrum antimicrobial agents (Kumara et al., 2013).

Anticancer Applications

  • Tubulin Inhibition Mechanism : Zhang et al. (2007) synthesized a series of triazolopyrimidines as anticancer agents. These compounds showed a unique mechanism of action, promoting tubulin polymerization while not binding competitively with paclitaxel. They were able to overcome resistance attributed to several multidrug resistance transporter proteins and inhibit tumor growth in animal models (Zhang et al., 2007).

  • Antitumor Activities : Riyadh (2011) synthesized novel N-arylpyrazole-containing enaminones, which were used to create pyrazoles and pyrimidines with triazolopyrimidine moieties. These compounds were evaluated for their antitumor and antimicrobial activities, showing inhibition effects comparable to standard drugs in certain cancer cell lines (Riyadh, 2011).

  • Anticancer Screening : Holla et al. (2001) synthesized a series of triazolo[3,4-b]-1,3,4-thiadiazines with antibacterial and anticancer properties. Some compounds showed significant anticancer activities against various cancer cell lines in preliminary screening studies (Holla et al., 2001).

properties

IUPAC Name

3-(4-bromophenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrFN5O/c18-12-3-7-14(8-4-12)24-16-15(21-22-24)17(25)23(10-20-16)9-11-1-5-13(19)6-2-11/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSUTALKKZGRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.